molecular formula C20H19FN2O2 B2432657 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide CAS No. 851407-69-7

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide

Cat. No. B2432657
CAS RN: 851407-69-7
M. Wt: 338.382
InChI Key: CAALLIKKOOGKIW-UHFFFAOYSA-N
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Description

“N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide” is a compound that contains a quinoline nucleus . Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs . It is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied due to its wide range of biological and pharmacological activities . Numerous synthetic routes have been developed for the synthesis of quinoline . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies : Studies have demonstrated various synthetic routes to quinoline derivatives, highlighting the versatility of these compounds in chemical synthesis. For example, Bunce et al. (2011) detailed a two-step synthesis of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylates, showcasing a tandem addition-elimination-SNAr reaction starting from ethyl 2-(2-fluorobenzoyl)acetate (Bunce, Lee, & Grant, 2011). This methodology underscores the importance of quinoline structures in medicinal chemistry and their potential for diverse modifications.

Chemosensors : The quinoline moiety has been utilized in the development of chemosensors, as demonstrated by Kim et al. (2016), who developed a chemosensor based on quinoline for the detection of Zn2+ in aqueous media. This research highlights the applicability of quinoline derivatives in environmental and biological monitoring (Kim et al., 2016).

Biological Activities

Antimycobacterial Properties : Venugopala et al. (2020) synthesized a series of pyrrolo[1,2-a]quinoline derivatives and evaluated their anti-tuberculosis activities, demonstrating the potential of quinoline derivatives as antimycobacterial agents. The study also utilized molecular docking studies for target identification, providing insights into the mechanism of action (Venugopala et al., 2020).

Cytotoxic Activities : Research into the cytotoxic properties of quinoline derivatives, such as the study by Deady et al. (2003), who investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, indicates their potential as cancer therapeutics. These compounds displayed potent growth inhibitory properties against various cancer cell lines, underscoring the therapeutic potential of quinoline structures (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12-3-4-15-11-16(20(25)23-18(15)13(12)2)9-10-22-19(24)14-5-7-17(21)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAALLIKKOOGKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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